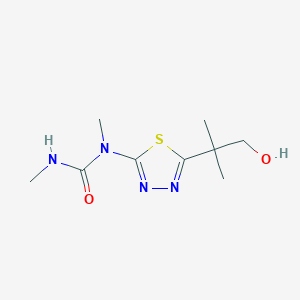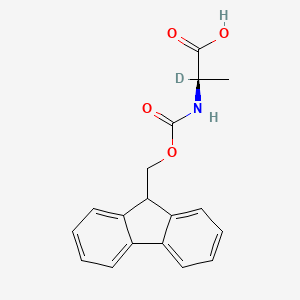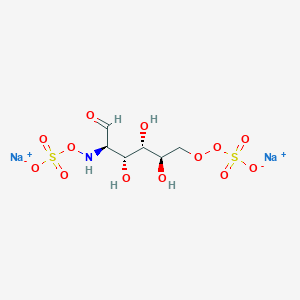![molecular formula C7H8N4S B1459346 4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1408075-41-1](/img/structure/B1459346.png)
4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
“4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are key structural fragments of antiviral agents . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
Synthesis of Bicyclic Systems
“4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a key intermediate in the synthesis of bicyclic systems, which are prevalent in medicinal chemistry. The compound’s structure allows for the creation of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which have significant biological applications .
Kinase Inhibition for Cancer Treatment
This compound serves as a scaffold for the development of kinase inhibitors. Kinase inhibitors are crucial in cancer treatment as they can interfere with the signaling pathways that promote cancer cell proliferation and survival .
Neuroprotective Agents
Derivatives of this compound have been explored for their neuroprotective properties. They show promise as potential treatments for neurodegenerative diseases by providing neuroprotection and anti-neuroinflammatory effects .
Anti-Leukemia Activity
The pyrrolopyrimidine derivatives synthesized from this compound have been identified to possess anti-leukemia properties. This opens up avenues for developing new leukemia treatments .
Tyrosine Kinase Inhibitors
Tyrosine kinases are enzymes that play a pivotal role in the modulation of growth factor signaling. Compounds derived from “4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” have been found to inhibit these enzymes, which is beneficial in treating various cancers .
Anti-HIV Properties
Some derivatives also exhibit anti-HIV properties, making them valuable for research into HIV treatment strategies .
Antibiotic Applications
The synthesized pyrrolopyrimidines have shown antibiotic properties, suggesting their use in combating bacterial infections .
Antiangiogenic and Antitumor Properties
These derivatives have been studied for their antiangiogenic and antitumor properties, which could lead to new approaches in cancer therapy by inhibiting the formation of new blood vessels that tumors need to grow .
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-5-3-8-11-6(5)10-7(9-4)12-2/h3H,1-2H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIOFTUVEJZTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)

![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)

![2-{(Methylsulfonyl)[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1459276.png)





![Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B1459284.png)
